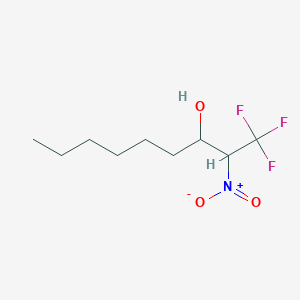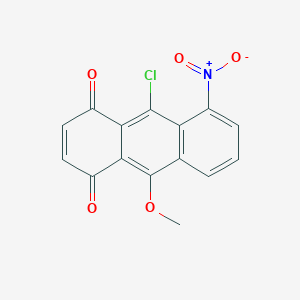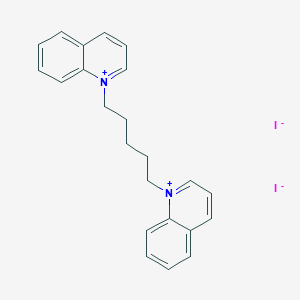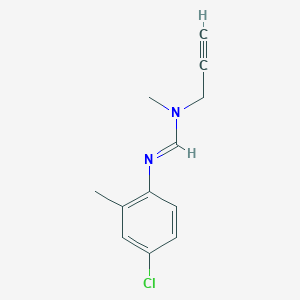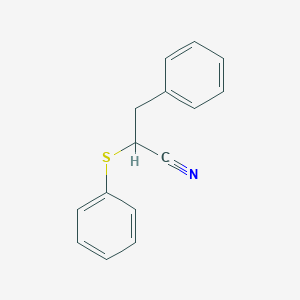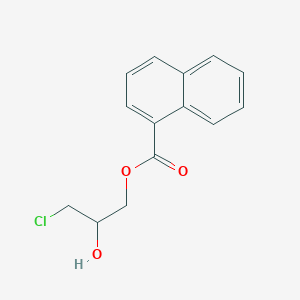![molecular formula C18H30Se B14333895 [(Dodecan-2-yl)selanyl]benzene CAS No. 102860-65-1](/img/structure/B14333895.png)
[(Dodecan-2-yl)selanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecan-2-yl)selanyl]benzene typically involves the reaction of dodecan-2-yl halides with selenolates in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the selenol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
[(Dodecan-2-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group back to the selenol form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
[(Dodecan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or anticancer properties.
Wirkmechanismus
The mechanism of action of [(Dodecan-2-yl)selanyl]benzene involves its interaction with various molecular targets:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Molecular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(Dodecan-2-yl)thio]benzene: Similar structure but with a sulfur atom instead of selenium.
[(Dodecan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of selenium.
[(Dodecan-2-yl)amino]benzene: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
[(Dodecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound a compound of significant interest in various fields of research.
Eigenschaften
CAS-Nummer |
102860-65-1 |
|---|---|
Molekularformel |
C18H30Se |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
dodecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H30Se/c1-3-4-5-6-7-8-9-11-14-17(2)19-18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
InChI-Schlüssel |
TWELURNCKYGXDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


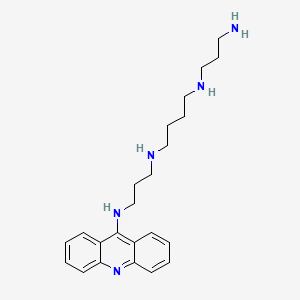
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)
